2-Methyl-4-nitrobutanoic acid
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Overview
Description
2-Methyl-4-nitrobutanoic acid is an organic compound with the molecular formula C5H9NO4 It is characterized by the presence of a methyl group and a nitro group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitrobutanoic acid typically involves the nitration of 2-methylbutanoic acid. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-nitrobutanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 2-Methyl-4-aminobutanoic acid.
Oxidation: 2-Methyl-4-carboxybutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-nitrobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitrobutanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes, altering their activity and influencing metabolic pathways .
Comparison with Similar Compounds
- 2-Methyl-4-aminobutanoic acid
- 2-Methyl-4-carboxybutanoic acid
- 2-Methyl-4-hydroxybutanoic acid
Comparison: 2-Methyl-4-nitrobutanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to its analogs. The nitro group allows for specific redox reactions and interactions with biological molecules that are not possible with the amino, carboxy, or hydroxy derivatives .
Properties
CAS No. |
88348-06-5 |
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Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
2-methyl-4-nitrobutanoic acid |
InChI |
InChI=1S/C5H9NO4/c1-4(5(7)8)2-3-6(9)10/h4H,2-3H2,1H3,(H,7,8) |
InChI Key |
OUFURNSEVIXAGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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